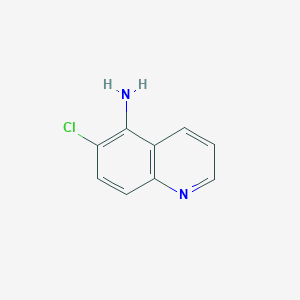
5-Amino-6-chloroquinoline
Overview
Description
5-Amino-6-chloroquinoline is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
5-Amino-6-chloroquinoline contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Physical And Chemical Properties Analysis
5-Amino-6-chloroquinoline has a density of 1.363 g/cm3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . The compound is soluble in ethanol, chloroform, and acetic acid, but insoluble in water.Scientific Research Applications
Antimalarial Properties
5-Amino-6-chloroquinoline has potential applications in combating resistance strains of malaria. Quinoline motifs, which 5-Amino-6-chloroquinoline is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Antiviral Activities
This compound also exhibits antiviral activities against different types of viruses. The broad spectrum of bio-responses of quinoline and its derivatives, including anti-COVID-19 activities, makes them a privileged structure in drug discovery programs .
Anti-cancer Activities
5-Amino-6-chloroquinoline has shown potential in treating different types of cancers. Quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Antioxidant Properties
Quinoline and its derivatives, including 5-Amino-6-chloroquinoline, have demonstrated antioxidant activities . This property is beneficial in neutralizing harmful free radicals in the body.
Anti-inflammatory Properties
The compound has shown potential in exhibiting anti-inflammatory properties . This makes it useful in the treatment of conditions characterized by inflammation.
Anti-mycobacterial Properties
Quinoline and its derivatives have shown anti-mycobacterial activities . This suggests that 5-Amino-6-chloroquinoline could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Antimicrobial Properties
Quinoline systems, including 5-Amino-6-chloroquinoline, have demonstrated antimicrobial activities . This suggests potential use in combating various microbial infections.
Cardiovascular Applications
Quinoline and its derivatives have shown potential in cardiovascular applications . This suggests that 5-Amino-6-chloroquinoline could be used in the treatment of cardiovascular diseases.
Safety and Hazards
5-Amino-6-chloroquinoline is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
Future Directions
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and potential for industrial and medicinal applications . Therefore, the future directions of 5-Amino-6-chloroquinoline could involve further exploration of its bioactivity and potential applications in various fields.
Mechanism of Action
Mode of Action
The mode of action of 5-Amino-6-chloroquinoline is suggested to be similar to that of Chloroquine (CQ), a well-known antimalarial drug . Chloroquine inhibits the action of heme polymerase, which causes the buildup of toxic heme in Plasmodium species . The presence of the short linker chain in 5-Amino-6-chloroquinoline is believed to enable the molecule to circumvent the parasite-resistance mechanism (PfCRT), making it active against CQ-resistant parasites .
Pharmacokinetics
It is N-dealkylated primarily by CYP2C8 and CYP3A4 to N-desethylchloroquine
properties
IUPAC Name |
6-chloroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUMRMBGSXZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485177 | |
| Record name | 5-Amino-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-chloroquinoline | |
CAS RN |
341010-40-0 | |
| Record name | 5-Amino-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




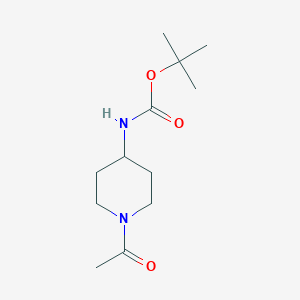




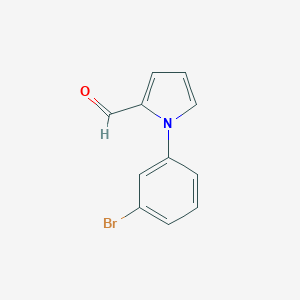
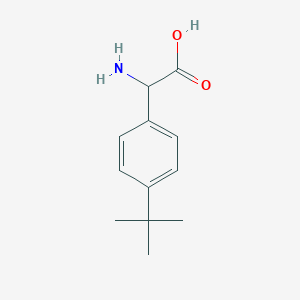

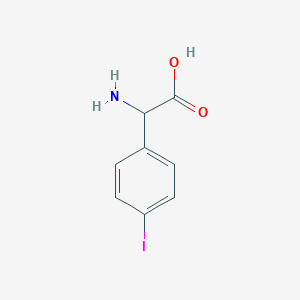
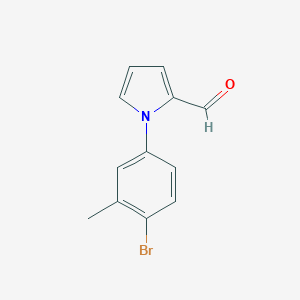

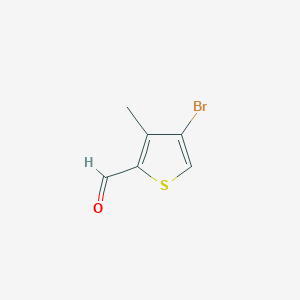
![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)